2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxyphenol
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Overview
Description
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxyphenol is a Schiff base compound, known for its unique chemical structure and properties Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxyphenol typically involves the reaction of 2,3-dichloroaniline with 6-methoxysalicylaldehyde. The reaction is carried out in an alcoholic solvent under reflux conditions for several hours. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxyphenol has been explored for various scientific research applications:
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxyphenol primarily involves its ability to form stable complexes with metal ions. The phenolic and imine groups in the compound act as bidentate ligands, coordinating with metal ions through oxygen and nitrogen atoms. This coordination can enhance the compound’s biological activity, such as antimicrobial properties, by disrupting microbial cell membranes and interfering with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2,4-Dichlorophenyl)imino]methyl]-6-methoxyphenol
- 2-[(E)-[(2,5-Dichlorophenyl)imino]methyl]-6-methoxyphenol
- 2-[(E)-[(2,6-Dichlorophenyl)imino]methyl]-6-methoxyphenol
Uniqueness
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxyphenol is unique due to the specific positioning of the dichloro substituents on the phenyl ring. This positioning can influence the compound’s electronic properties, reactivity, and ability to form metal complexes. Compared to its analogs, this compound may exhibit different levels of biological activity and stability, making it a valuable subject for further research .
Properties
Molecular Formula |
C14H11Cl2NO2 |
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Molecular Weight |
296.1 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-12-7-2-4-9(14(12)18)8-17-11-6-3-5-10(15)13(11)16/h2-8,18H,1H3 |
InChI Key |
JQNKIWZDDSYOBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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